tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate
Description
Properties
Molecular Formula |
C9H14N2O5S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
tert-butyl N-(2-sulfamoylfuran-3-yl)carbamate |
InChI |
InChI=1S/C9H14N2O5S/c1-9(2,3)16-8(12)11-6-4-5-15-7(6)17(10,13)14/h4-5H,1-3H3,(H,11,12)(H2,10,13,14) |
InChI Key |
DCAWUCZBLPTRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (chlorosulfonyl)carbamate Intermediate
- Reagents: Chlorosulfonyl isocyanate and anhydrous tert-butanol.
- Solvent: Anhydrous toluene.
- Temperature: 0 °C initially, then room temperature.
- Atmosphere: Argon to prevent moisture interference.
- Workup: Addition of petroleum ether, filtration, washing, and vacuum drying.
Procedure Summary:
- A solution of chlorosulfonyl isocyanate (1.0 equiv.) in toluene is added dropwise to anhydrous tert-butanol (1.1 equiv.) in toluene at 0 °C under argon.
- The mixture is stirred vigorously for 1 hour at 0 °C.
- Petroleum ether is added, and the mixture is stirred for 30 minutes at room temperature.
- The product is filtered, washed with petroleum ether, and dried under vacuum.
- The resulting white solid, tert-butyl (chlorosulfonyl)carbamate, is obtained in 78% yield and stored under argon at -18 °C.
- ^1H NMR (400 MHz, CDCl₃): δ 8.46 (s, 1H), 1.57 (s, 9H).
- ^13C NMR (125 MHz, CDCl₃): δ 147.63, 87.21, 28.01.
This intermediate is crucial for the subsequent aminosulfonylation step.
Aminosulfonylation of 2-Sulfamoylfuran Derivatives
- Reagents: Electron-rich heteroarene (furan derivative), tert-butyl (chlorosulfonyl)carbamate, N,N-diisopropylethylamine (DIPEA).
- Solvent: Anhydrous acetonitrile (CH₃CN).
- Temperature: Room temperature.
- Time: 1 hour.
Procedure Summary:
- In an oven-dried vial, the furan derivative (e.g., 1-methyl-1H-indole as a model) is mixed with tert-butyl (chlorosulfonyl)carbamate in CH₃CN.
- DIPEA is added to the mixture to facilitate the reaction.
- The vial is capped and stirred at room temperature for 1 hour.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash silica column chromatography using ethyl acetate/petroleum ether gradients.
This step introduces the sulfamoyl group onto the furan ring, protected by the tert-butyl carbamate group, yielding this compound or related derivatives.
One-Pot Deprotection and Further Functionalization
- Reagents: Crude aminosulfonylation product, trifluoroacetic acid (CF₃COOH), dichloromethane (CH₂Cl₂).
- Temperature: Room temperature.
- Time: 2 hours.
Procedure Summary:
- After aminosulfonylation, the solvent is evaporated.
- Without purification, CH₂Cl₂ and CF₃COOH are added to the residue.
- The mixture is stirred at room temperature for 2 hours to remove the Boc protecting group.
- Solvent is evaporated under vacuum.
- The residue is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated to yield the desired deprotected compound.
This one-pot approach streamlines the synthesis by combining sulfonylation and deprotection steps, improving efficiency and yield.
Representative Data Table of Key Synthetic Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of tert-butyl (chlorosulfonyl)carbamate | Chlorosulfonyl isocyanate + tert-butanol, toluene, 0 °C → rt | 78 | White solid, stored under argon at -18 °C |
| Aminosulfonylation | Furan derivative + tert-butyl (chlorosulfonyl)carbamate + DIPEA, CH₃CN, rt, 1 h | Variable (typically 60–85) | Purified by silica gel chromatography |
| One-pot deprotection | CF₃COOH, CH₂Cl₂, rt, 2 h | High | Boc group removal, followed by neutralization and extraction |
Additional Synthetic Insights and Alternative Methods
- The sulfamoyl group introduction on the furan ring can be achieved via direct aminosulfonylation using chlorosulfonyl carbamate reagents, which are generated in situ or isolated as intermediates.
- Carbamate protection with tert-butyl groups is favored for its stability and ease of removal under acidic conditions.
- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often employed in related carbamate synthesis but are less common for this specific compound.
- Analytical techniques including NMR (^1H and ^13C), high-resolution mass spectrometry (HRMS), and chromatography are essential for confirming the structure and purity of intermediates and final products.
Summary of Analytical Characterization
| Technique | Purpose | Typical Data for this compound |
|---|---|---|
| ^1H NMR | Proton environment analysis | Signals at δ ~8.4 (NH), 1.5 (tert-butyl protons) |
| ^13C NMR | Carbon framework confirmation | Signals consistent with carbamate carbonyl (~147 ppm), tert-butyl (~28 ppm) |
| High-Resolution MS | Molecular weight confirmation | m/z consistent with C₉H₁₄N₂O₅S (M+H)+ = 263 |
| Chromatography | Purity and isolation | Flash silica gel chromatography with ethyl acetate/petroleum ether |
Chemical Reactions Analysis
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Scientific Research Applications
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three related bicyclic carbamates from PharmaBlock Sciences ():
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate : Features a bicyclo[2.2.2]octane scaffold with a formyl (-CHO) substituent.
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) : Contains a nitrogen atom in the bicyclo[2.2.1]heptane system.
tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate : A stereoisomer of the above, with defined stereochemistry.
| Property | tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate | tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate |
|---|---|---|---|
| Core Structure | Furan ring | Bicyclo[2.2.2]octane | Bicyclo[2.2.1]heptane (with nitrogen) |
| Key Functional Group | Sulfamoyl (-SO₂NH₂) | Formyl (-CHO) | Amine (-NH-) |
| Molecular Rigidity | Moderate (planar furan) | High (bridged bicyclic system) | High (bridged bicyclic system with heteroatom) |
| Polarity | High (due to -SO₂NH₂) | Moderate (polar formyl group) | Moderate (amine group) |
| Potential Applications | Drug candidates, enzyme inhibitors | Chiral building blocks, catalysts | Bioactive scaffolds (e.g., CNS drugs) |
Key Research Findings and Implications
- Sulfamoyl vs. Formyl/Azabicyclo Groups : The sulfamoyl group in the target compound confers higher polarity and hydrogen-bonding capacity compared to the formyl or azabicyclo groups in analogues. This may enhance solubility and target-binding specificity in drug design .
- Bicyclic vs. Furan Scaffolds: Bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems impart rigidity, which can improve metabolic stability and conformational control.
- Stereochemical Considerations : The stereodefined azabicyclo[2.2.1]heptane derivative highlights the importance of chirality in biological activity, a feature absent in the planar furan-based compound .
Role of Crystallographic Tools in Structural Analysis
Structural comparisons rely heavily on crystallographic data generated using programs like SHELXL (for refinement) and SIR97 (for direct methods in structure solution). These tools enable precise determination of bond lengths, angles, and stereochemistry, critical for validating molecular geometries and intermolecular interactions . For example, ORTEP-3’s graphical interface aids in visualizing the tert-butyl group’s steric effects and the sulfamoyl group’s orientation .
Biological Activity
tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C₁₄H₁₆N₄O₃S
- Molecular Weight: 320.367 g/mol
- Structure: The compound features a tert-butyl group, a sulfamoyl moiety attached to a furan ring, and a carbamate functional group.
Research indicates that compounds containing sulfamoyl and furan groups often exhibit significant biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: Compounds like this compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA: Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Antibacterial Activity
Studies have shown that this compound exhibits promising antibacterial properties. The following table summarizes findings from various studies:
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
| Study | Cancer Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Apoptosis induction | |
| HeLa (cervical cancer) | 10.0 | Cell cycle arrest | |
| A549 (lung cancer) | 7.5 | Inhibition of angiogenesis |
Case Studies
- Antibacterial Evaluation : A recent study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated significant bactericidal activity, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its dual function as both an antibacterial and anticancer agent.
Safety Profile
Preliminary toxicity assessments indicate that this compound is non-toxic at therapeutic doses. Ames tests suggest it is not mutagenic, which is crucial for further development into clinical applications.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing tert-Butyl N-(2-sulfamoylfuran-3-yl)carbamate?
A typical approach involves carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, followed by coupling with a sulfamoylfuran derivative. Key steps include:
- Amine protection : Reacting the amine precursor with Boc anhydride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C .
- Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfamoyl chloride in a polar aprotic solvent (e.g., dichloromethane) with controlled pH to avoid over-sulfonation .
- Purification : Column chromatography using silica gel and a gradient of ethyl acetate/hexane is recommended for isolating the final product .
Advanced: How can conflicting NMR data for this compound be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotamers due to restricted rotation around the carbamate group or solvent impurities. Strategies include:
- Variable-temperature NMR : Heating the sample to 50–60°C can coalesce rotameric peaks, simplifying interpretation .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software ) provides unambiguous structural confirmation.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to cross-validate experimental data .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates, as sulfonamide derivatives may irritate mucous membranes .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Catalyst screening : Test palladium or copper catalysts for coupling steps; for example, Pd(OAc)₂ with XPhos enhances Suzuki-Miyaura reactions .
- Solvent optimization : Use dimethylformamide (DMF) for sulfamoylation to improve solubility, but ensure thorough drying to prevent hydrolysis .
- In-line monitoring : Employ LC-MS to track intermediate formation and adjust reaction times dynamically .
Basic: Which analytical techniques confirm the purity of this compound?
- HPLC : Use a C18 column with UV detection at 254 nm; a retention time shift >5% indicates impurities .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and rules out byproducts .
- Elemental analysis : Carbon/nitrogen/sulfur content should match theoretical values within ±0.3% .
Advanced: How does the sulfamoyl group’s electronic nature affect nucleophilic substitution reactions?
The electron-withdrawing sulfamoyl group activates the furan ring toward electrophilic attack but deactivates adjacent positions for nucleophilic substitution. Computational studies (e.g., NBO analysis) reveal:
- Charge distribution : The sulfamoyl group increases positive charge density at the furan’s 3-position, favoring SNAr mechanisms .
- Kinetic studies : Rate constants for reactions with amines correlate with Hammett σ⁻ values, indicating a strong electronic effect .
Basic: What storage conditions preserve the stability of this compound?
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition and photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers; the carbamate group is prone to hydrolysis in humid conditions .
Advanced: How can in-situ characterization of intermediates improve synthesis efficiency?
- ReactIR : Monitors carbamate formation in real-time via carbonyl stretch (1690–1720 cm⁻¹) .
- Stop-flow NMR : Captures transient intermediates (e.g., sulfamoyl chloride adducts) with millisecond resolution .
- Microreactors : Enable rapid screening of reaction parameters (e.g., temperature, stoichiometry) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
